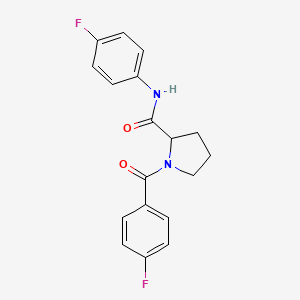![molecular formula C19H23N5 B6009816 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and physiological effects:
3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the inhibition of angiogenesis. Additionally, 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to have neuroprotective effects, including the prevention of oxidative stress and the inhibition of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology. However, one limitation of using 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine, including the development of more potent analogs, the investigation of its potential use in combination therapy, and the exploration of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine and its potential side effects.
In conclusion, 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine, also known as 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine, is a promising compound with potential use in the treatment of various diseases. Its potent anti-cancer activity and neuroprotective effects make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves several steps, including the reaction of 3,5-dimethylpyrazole with 2-chloro-4,6-diphenylpyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Research has shown that 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3,5-dimethyl-7-(4-methylpiperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-13-17(23-11-9-22(3)10-12-23)24-19(20-14)15(2)18(21-24)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXRRVQTWVNCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B6009738.png)

![5-({[4-(4-morpholinyl)phenyl]amino}methylene)-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009750.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6009752.png)
![8-methoxy-11b-methyl-2-(4-methylphenyl)-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6009765.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B6009769.png)
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6009787.png)
![1-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-azepanecarboxamide](/img/structure/B6009794.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![1-[2-methoxy-5-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009830.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)